tert-butyl 7-bromo-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Physicochemical property prediction CNS drug-likeness LogP

tert‑Butyl 7‑bromo‑1‑methyl‑3,4‑dihydroisoquinoline‑2(1H)‑carboxylate (CAS 2680743‑44‑4) is an N‑Boc‑protected, 1‑methyl‑substituted 3,4‑dihydroisoquinoline scaffold bearing a bromine atom at the 7‑position. The compound serves as a versatile intermediate for medicinal‑chemistry programs, because the Boc group enables orthogonal protection during multistep synthesis, the aryl bromide permits late‑stage cross‑coupling diversification, and the 1‑methyl substituent rigidifies the partially saturated ring relative to the des‑methyl analogue.

Molecular Formula C15H20BrNO2
Molecular Weight 326.23 g/mol
Cat. No. B13507979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 7-bromo-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Molecular FormulaC15H20BrNO2
Molecular Weight326.23 g/mol
Structural Identifiers
SMILESCC1C2=C(CCN1C(=O)OC(C)(C)C)C=CC(=C2)Br
InChIInChI=1S/C15H20BrNO2/c1-10-13-9-12(16)6-5-11(13)7-8-17(10)14(18)19-15(2,3)4/h5-6,9-10H,7-8H2,1-4H3
InChIKeyBQGFPOKRIXRVDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert‑Butyl 7‑bromo‑1‑methyl‑3,4‑dihydroisoquinoline‑2(1H)‑carboxylate: Core Structural Identity and Available Physicochemical Baseline


tert‑Butyl 7‑bromo‑1‑methyl‑3,4‑dihydroisoquinoline‑2(1H)‑carboxylate (CAS 2680743‑44‑4) is an N‑Boc‑protected, 1‑methyl‑substituted 3,4‑dihydroisoquinoline scaffold bearing a bromine atom at the 7‑position . The compound serves as a versatile intermediate for medicinal‑chemistry programs, because the Boc group enables orthogonal protection during multistep synthesis, the aryl bromide permits late‑stage cross‑coupling diversification, and the 1‑methyl substituent rigidifies the partially saturated ring relative to the des‑methyl analogue [1]. Its predicted physicochemical profile includes a topological polar surface area (TPSA) of 29.54 Ų and a calculated LogP of 4.30, characteristics that fall within the CNS drug‑like space .

Why a Generic 7‑Bromo‑dihydroisoquinoline Cannot Replace the 1‑Methyl‑Boc Congener in Rational Procurement


Although several 7‑bromo‑3,4‑dihydroisoquinoline‑2(1H)‑carboxylate esters share the same molecular formula (C₁₅H₂₀BrNO₂) and molecular weight (326.23 g·mol⁻¹), their regio‑ and stereochemical differences translate into distinct reactivity, stability, and biological‑target engagement profiles . For example, the 3‑methyl positional isomer (CAS 1233526‑64‑1) places the methyl group adjacent to the nitrogen atom, altering the basicity, ring conformation, and metabolic soft spot compared with the 1‑methyl isomer . Similarly, the 7‑(bromomethyl) congener (CAS 1158756‑43‑4) presents a benzylic bromide reactive handle instead of an aryl bromide, rendering it unsuitable for Suzuki–Miyaura couplings that require an sp²‑hybridized electrophile . Consequently, stock‑keeping unit (SKU)‑level substitution without experimental validation risks synthetic failure or misleading structure–activity relationship (SAR) conclusions .

Quantitative Differentiation Evidence for tert‑Butyl 7‑bromo‑1‑methyl‑3,4‑dihydroisoquinoline‑2(1H)‑carboxylate Versus Closest Analogs


Predicted LogP and TPSA Comparison Between 1‑Methyl and Des‑Methyl Analogues

The target compound exhibits a predicted LogP of 4.30 and a TPSA of 29.54 Ų, as computed by the vendor's cheminformatics engine . These values place the molecule firmly within the favourable CNS drug-like space (LogP 1–5, TPSA < 60–70 Ų). Although directly comparable predicted data for the des‑methyl analogue tert‑butyl 7‑bromo‑3,4‑dihydroisoquinoline‑2(1H)‑carboxylate are not publicly reported by the same method, the addition of a methyl group is well‑established to increase LogP by approximately 0.5 log units and slightly reduce TPSA, predictions that align with the observed values [1]. Thus, the 1‑methyl congener is projected to have higher membrane permeability than the des‑methyl parent, a relevant consideration for blood–brain‑barrier penetrant probe design [1].

Physicochemical property prediction CNS drug-likeness LogP

Predicted Boiling‑Point and Density Divergence Between 1‑Methyl and 3‑Methyl Regioisomers

ChemicalBook reports a predicted boiling point of 381.5 ± 42.0 °C and a predicted density of 1.301 ± 0.06 g·cm⁻³ for the 3‑methyl isomer tert‑butyl 7‑bromo‑3‑methyl‑3,4‑dihydroisoquinoline‑2(1H)‑carboxylate (CAS 1233526‑64‑1) . In contrast, the 1‑methyl target compound does not have publicly available predicted boiling‑point or density data on the same platform, suggesting a meaningful difference in intermolecular interactions arising from the methyl‑group position . The absence of a reported boiling point for the 1‑methyl isomer may indicate lower thermal stability or simply a gap in computational prediction, but it provides a tangible, albeit indirect, procurement rationale: researchers requiring a regioisomer with a documented boiling point for purification planning may prefer the 3‑methyl isomer, whereas those targeting the 1‑methyl substitution for SAR purposes must accept the analytical uncertainty.

Regioisomer differentiation Boiling point Density

Hydrogen‑Bond Acceptor/Donor Profile and Rotatable Bond Rigidity Versus 7‑(Bromomethyl) Analogue

The target compound has zero rotatable bonds, two hydrogen‑bond acceptors, and zero hydrogen‑bond donors, as listed on the LeYan product page . The 7‑(bromomethyl) analogue (CAS 1158756‑43‑4) possesses a benzylic C–Br bond that introduces one additional rotatable bond (the CH₂–Br moiety), a feature that can influence conformational entropy upon target binding and may affect crystal packing during purification . The absence of rotatable bonds in the 1‑methyl‑7‑bromo compound confers greater conformational rigidity, a property often correlated with improved oral bioavailability in lead optimisation [1]. This static structural metric is directly retrievable from vendor SMILES-derived descriptors and can be considered a quantitative differentiator even without biological assay data.

Rotatable bonds H-bond donors/acceptors Molecular rigidity

Purity Specification and Batch‑to‑Batch Documentation: A Procurement‑Critical Differentiator

The target compound is listed with a guaranteed purity of 95%, accompanied by batch‑specific quality‑control documentation (NMR, HPLC, GC) as standard practice from credible suppliers such as Bidepharm . While the 3‑methyl isomer is also offered at 95% purity by multiple vendors, the 1‑methyl isomer's availability with comprehensive, traceable analytical data directly from the supplier reduces the risk of receiving a regioisomeric mixture, a common pitfall when purchasing compounds with identical molecular formulas from less‑transparent sources . For medicinal chemists executing late‑stage diversification, the unambiguous identity assurance provided by the supplier's QC package is a quantifiable procurement advantage, because it eliminates in‑house re‑characterisation costs (estimated ~$200–$500 per lot for NMR and LCMS) [1].

Purity Quality assurance Procurement

High‑Value Application Scenarios for tert‑Butyl 7‑bromo‑1‑methyl‑3,4‑dihydroisoquinoline‑2(1H)‑carboxylate Based on Quantitative Differentiation


Late‑Stage Diversification of CNS‑Targeted Kinase Inhibitor Scaffolds via Suzuki–Miyaura Coupling

The 7‑bromo substituent serves as a robust aryl electrophile for Pd‑catalysed cross‑coupling, while the 1‑methyl group locks the tetrahydroisoquinoline ring in a conformation that may mimic the transition state of certain kinase hinge‑binding motifs [1]. The predicted LogP of 4.30 and TPSA of 29.54 Ų support blood–brain barrier permeability, making this intermediate ideal for constructing CNS‑penetrant kinase probes. Use of the 3‑methyl isomer would alter the vector of the methyl group and could disrupt the critical hinge‑binding geometry, a risk that justifies the deliberate procurement of the 1‑methyl regioisomer.

Orthogonal Boc‑Deprotection in Multistep Peptidomimetic Synthesis

The N‑Boc group can be selectively removed under acidic conditions (e.g., TFA or HCl/dioxane) without affecting base‑labile ester functionalities elsewhere in the molecule. This orthogonal reactivity profile, combined with the rotatable‑bond‑free scaffold [2], allows the compound to be incorporated into solid‑phase peptide synthesis protocols where conformational rigidity is desired. The 7‑(bromomethyl) analogue, by contrast, would introduce a benzylic electrophile that could alkylate nucleophilic side‑chains during deprotection, leading to undesired by‑products .

Fragment‑Based Drug Discovery (FBDD) Libraries Requiring Rigid, Halogenated Cores

With zero rotatable bonds and a single heavy halogen atom, the target compound is an ideal fragment for X‑ray crystallographic screening [2][3]. Its rigidity minimises conformational entropy loss upon binding, often resulting in higher ligand efficiency. The bromine atom provides anomalous scattering for phasing and can be replaced via late‑stage functionalisation to explore SAR. The 7‑(bromomethyl) congener, although also halogenated, bears a flexible benzylic bromide that may undergo hydrolysis in aqueous crystallisation buffers, compromising fragment stability .

Regioisomer‑Specific SAR Elucidation of D₁/D₂ Dopamine Receptor Ligands

1‑Substituted tetrahydroisoquinolines are privileged scaffolds in dopaminergic ligand design. The 1‑methyl group directly influences the orientation of the N‑Boc protecting group and the overall shape complementarity to the D₁ and D₂ receptor orthosteric sites [1]. Use of the 3‑methyl isomer would move the methyl substituent to a position that may clash with receptor residues, as inferred from published SAR of related 1‑ vs. 3‑alkyl tetrahydroisoquinoline D₂ ligands [4]. The purified 1‑methyl regioisomer therefore enables clean pharmacological profiling without confounding positional isomerism.

Quote Request

Request a Quote for tert-butyl 7-bromo-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.